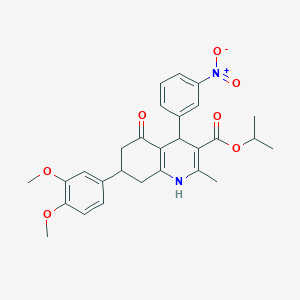

Propan-2-yl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic core with a ketone group at position 5 and a propan-2-yl ester at position 3. Key structural features include:

- 4-(3-nitrophenyl): A meta-substituted nitro group, introducing strong electron-withdrawing effects and steric bulk, which may influence reactivity and binding interactions.

Structural determination of such compounds often relies on X-ray crystallography using programs like SHELX and OLEX2 . The nitro and methoxy groups likely influence crystal packing via hydrogen bonding and π-π interactions .

Properties

Molecular Formula |

C28H30N2O7 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

propan-2-yl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C28H30N2O7/c1-15(2)37-28(32)25-16(3)29-21-12-19(17-9-10-23(35-4)24(14-17)36-5)13-22(31)27(21)26(25)18-7-6-8-20(11-18)30(33)34/h6-11,14-15,19,26,29H,12-13H2,1-5H3 |

InChI Key |

SUZOOUBBFYUSMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amino-substituted hexahydroquinoline derivatives.

Substitution: Various substituted hexahydroquinoline derivatives depending on the reagents used.

Scientific Research Applications

Propan-2-yl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key differences between the target compound and two analogues ( and ):

Physicochemical Properties

- Solubility : The target compound’s nitro group reduces polarity compared to the hydroxyl-containing analogue in , which is more soluble in polar solvents . Methoxy groups in the target compound enhance solubility relative to the trimethyl-substituted compound .

- Conformational Flexibility: The 2-methyl and 3-nitrophenyl groups in the target compound may restrict puckering of the hexahydroquinoline core compared to the compound, which has a less bulky 4-methoxycarbonylphenyl group .

- Crystal Packing : Nitro and methoxy groups in the target compound likely promote π-stacking and weak H-bonding, whereas the hydroxyl group in facilitates stronger H-bonded networks .

Biological Activity

Propan-2-yl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula: C29H33N O5

- Molecular Weight: 475.6 g/mol

- IUPAC Name: this compound

Research indicates that this compound may exhibit various biological activities primarily through the following mechanisms:

- Anticancer Activity:

- Anti-inflammatory Effects:

- DNA Intercalation:

Biological Activity Data

The following table summarizes key biological activities and their respective IC50 values for this compound:

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| Anticancer (A549 cells) | 0.20 - 2.58 | |

| COX Enzyme Inhibition | Not specified | |

| Tumor Cell Invasion Inhibition | Not specified |

Case Studies and Research Findings

-

Anticancer Studies:

A study focusing on the compound's effects on A549 lung cancer cells found significant growth inhibition with IC50 values ranging from 0.20 to 2.58 μM. This study highlighted the compound's potential as a therapeutic agent against highly metastatic tumors through the activation of apoptosis and inhibition of invasion pathways . -

Inflammation Studies:

Another investigation assessed the anti-inflammatory properties of related compounds in the same chemical class. The results indicated that several derivatives exhibited significant inhibition of COX enzymes, suggesting a potential for reducing inflammation and associated pain . -

DNA Interaction Studies:

Research demonstrated that the compound could form adducts with DNA components, indicating its potential mutagenic effects and cytotoxicity towards cancer cells. This interaction is hypothesized to be a contributing factor to its anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.